2-氟苯乙胺

描述

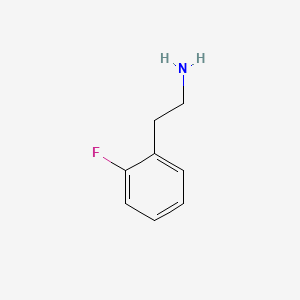

2-Fluorophenethylamine is an amine.

科学研究应用

荧光氨基酸插入

2-氟苯乙胺在选择性和高效地将荧光团团附加到蛋白质中具有潜在应用。这可以通过使用类似的荧光氨基酸丹磺氨酸,在酵母中遗传编码使用琥珀无义密码子和正交tRNA/氨基酰-tRNA合成酶对来实现。这种方法有助于在体内外研究蛋白质的结构、动态、定位和生物分子相互作用(Summerer et al., 2006)。

有机-无机钙钛矿的光学和结构特性

已对半导体荧光苯乙胺基钙钛矿的结构和光学特性进行了研究,包括从2-氟苯乙胺衍生的化合物。这些化合物,如(C6H4FC2H4NH3)2SnI4,显示出独特的结构特征和光学吸收特性,使它们在材料科学领域具有重要意义(Mitzi, Dimitrakopoulos, & Kosbar, 2001)。

荧光团的合成和光谱特性

已经探索了各种荧光团的合成和光谱特性研究,包括6-丙烯酰基-2-二甲基氨基萘(Acrylodan)等化合物。这些荧光团对溶剂极性敏感,并且可以选择性地标记蛋白质中的硫醇基团。这为研究蛋白质中的疏水区域、构象变化和偶极弛豫过程打开了可能性(Prendergast et al., 1983)。

微腔中的强激子-光子耦合

在光子学领域,已合成了含有p-氟苯乙胺四碘铅分子的新型钙钛矿薄层。当这些层用于垂直微腔时,已展示出强烈的激子-光子耦合,表明它们在先进光学技术中的潜在应用(Wei et al., 2012)。

荧光锌化学传感器的开发

开发用于锌的荧光传感器的研究涉及使用各种荧光团,包括基于苯乙胺结构的荧光团。这些研究对于创建用于检测生物和环境中的锌的选择性和高效探针至关重要(Li, Yin, & Huo, 2016)。

安全和危害

2-Fluorophenethylamine is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Relevant Papers One relevant paper found discusses the use of 2-Fluorophenethylamine in a solvent composed of a hydrophobic amine combined with an acidic, hydrophobic alcohol for CO2 capture .

作用机制

Target of Action

As a phenethylamine derivative, it may interact with various neurotransmitter systems in the brain, potentially influencing the release or reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

Based on its structural similarity to other phenethylamines, it may interact with its targets by binding to their active sites, thereby modulating their function . This interaction could lead to changes in the concentration of certain neurotransmitters in the synaptic cleft, potentially altering signal transmission between neurons .

Biochemical Pathways

Given its potential interaction with neurotransmitter systems, it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation . The downstream effects of these changes could include alterations in mood, cognition, and behavior, although this would depend on the specific neuronal circuits involved .

Pharmacokinetics

Like other phenethylamines, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties would influence the bioavailability of 2-Fluorophenethylamine, determining the concentration of the compound that reaches its targets .

Result of Action

If it does modulate neurotransmitter systems as suggested, it could potentially alter neuronal activity and synaptic plasticity, leading to changes at the cellular and network levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluorophenethylamine. For instance, factors such as pH and temperature could affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to 2-Fluorophenethylamine .

生化分析

Biochemical Properties

2-Fluorophenethylamine plays a role in biochemical reactions primarily through its interaction with enzymes and proteins. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as monoamine oxidase (MAO). Monoamine oxidase is responsible for the breakdown of monoamines, and 2-Fluorophenethylamine can affect this process by either being metabolized by the enzyme or inhibiting its activity. Additionally, 2-Fluorophenethylamine may interact with neurotransmitter receptors, altering their function and impacting neurotransmission .

Cellular Effects

2-Fluorophenethylamine influences various types of cells and cellular processes. It can affect cell signaling pathways by interacting with neurotransmitter receptors, leading to changes in intracellular signaling cascades. This compound may also impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, 2-Fluorophenethylamine can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 2-Fluorophenethylamine involves its binding interactions with biomolecules. It can bind to neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity and downstream signaling pathways. Additionally, 2-Fluorophenethylamine may inhibit or activate enzymes like monoamine oxidase, leading to changes in the levels of neurotransmitters and other metabolites. These interactions can result in alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluorophenethylamine can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2-Fluorophenethylamine can be stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to 2-Fluorophenethylamine can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Fluorophenethylamine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and cellular metabolism. Toxic or adverse effects may be observed at high doses, including neurotoxicity and alterations in behavior. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .

Metabolic Pathways

2-Fluorophenethylamine is involved in various metabolic pathways, including those mediated by monoamine oxidase. This enzyme can metabolize 2-Fluorophenethylamine, leading to the formation of metabolites that can further interact with other biomolecules. The compound may also influence metabolic flux and metabolite levels by affecting the activity of enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, 2-Fluorophenethylamine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, 2-Fluorophenethylamine may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of 2-Fluorophenethylamine can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 2-Fluorophenethylamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

属性

IUPAC Name |

2-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKUOLJPJNVTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349152 | |

| Record name | 2-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52721-69-4 | |

| Record name | 2-Fluorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-fluorophenethylamine suitable for natural gas sweetening?

A1: 2-Fluorophenethylamine, when combined with other components like 4-methoxy phenol and polyethylene glycol dibutyl ether, forms a hydrophobic solvent (HPS) with high selectivity for acid gases like H₂S and CO₂ over hydrocarbons like methane (CH₄) and ethane (C₂H₆) []. This selectivity stems from 2-FPEA's amine group, which can chemically interact with acid gases while minimally affecting hydrocarbons [].

Q2: How does the performance of 2-FPEA-based HPS compare to conventional solvents for CO₂ capture?

A2: Research suggests that 2-FPEA-based HPS, particularly when combined with octafluoropentanol, demonstrates promising CO₂ capture capabilities []. The hydrophobic nature of these solvents leads to lower heats of absorption and lower solvent loading at elevated temperatures, even under high CO₂ pressure []. This translates to a potential reduction in reboiler heat duty, a major energy consumer in conventional amine-based CO₂ capture processes [].

Q3: What analytical techniques are used to study the properties and performance of 2-FPEA in carbon capture applications?

A3: Researchers employ various techniques to characterize 2-FPEA and its role in HPS for carbon capture. These include:

- Determining Henry's Law constants: This measures the solubility of gases like H₂S, CO₂, CH₄, and C₂H₆ in the HPS at different temperatures [].

- Vapor-liquid equilibrium (VLE) measurements: This helps understand the distribution of gases between the gas and liquid phases, crucial for designing efficient absorption and regeneration processes [].

- Calorimetry: Measuring the heat of absorption provides insights into the energy efficiency of the capture process [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)